Benzyl (4-iodopyridin-2-yl)carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-(4-iodopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOXKTBSXKATNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192590 | |
| Record name | Carbamic acid, N-(4-iodo-2-pyridinyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624261-09-1 | |
| Record name | Carbamic acid, N-(4-iodo-2-pyridinyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-iodo-2-pyridinyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzyl (4-iodopyridin-2-yl)carbamate chemical properties
Technical Whitepaper: Benzyl (4-iodopyridin-2-yl)carbamate – A Versatile Scaffold in Medicinal Chemistry
Executive Summary
This compound (CAS: 1624261-09-1) represents a high-value bifunctional building block in modern drug discovery.[1] Structurally, it consists of a 2-aminopyridine core protected by a carboxybenzyl (Cbz) group, featuring an iodine atom at the 4-position.[1] This specific substitution pattern renders it an ideal "lynchpin" scaffold: the C4-iodine serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the Cbz-protected amine at C2 remains inert until late-stage diversification.[1] This guide details its physicochemical profile, optimized synthesis, and strategic application in designing kinase inhibitors and complex heterocycles.[1]
Structural Identity & Physicochemical Profile
Understanding the molecular architecture is the first step to successful utilization.[1] The electron-deficient pyridine ring, combined with the electron-withdrawing carbamate, creates a unique electronic environment.[1]
| Property | Data / Description |
| IUPAC Name | Benzyl N-(4-iodopyridin-2-yl)carbamate |
| CAS Number | 1624261-09-1 |
| Molecular Formula | C₁₃H₁₁IN₂O₂ |
| Molecular Weight | 354.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| LogP (Calc) | ~3.2 (Lipophilic due to benzyl and iodine) |
| TPSA | ~55 Ų |
| Key Functional Groups | [1][2][3][4][5][6][7] • C4-Iodide: Highly reactive oxidative addition site.[1]• C2-Carbamate: Masked amine (orthogonal protection).[1] |
Synthetic Routes & Optimization
The synthesis of this compound typically proceeds via the protection of the commercially available 2-amino-4-iodopyridine.[1]
Protocol: Cbz-Protection of 2-Amino-4-iodopyridine
Reaction Logic: The 2-amino group on the pyridine is moderately nucleophilic.[1] However, the electron-withdrawing iodine at C4 reduces this nucleophilicity compared to unsubstituted pyridine.[1] Therefore, acylation requires a non-nucleophilic base to scavenge the HCl byproduct without quenching the electrophile (Benzyl chloroformate).[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Solvation: Dissolve 2-amino-4-iodopyridine (1.0 equiv) in anhydrous THF (10 mL/g).
-
Base Addition: Add Na₂CO₃ (2.5 equiv) or Pyridine (1.2 equiv).[1] Note: Inorganic bases like Na₂CO₃ often provide cleaner profiles than organic bases which can form difficult-to-remove salts.[1]
-
Acylation: Cool the mixture to 0°C. Add Benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]
-
Workup: Quench with water. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallization from EtOAc/Hexanes is preferred over chromatography to remove benzyl alcohol byproducts.[1]
Yield Expectation: 85–92%
Figure 1: Synthetic workflow for the preparation of the target scaffold.
Reactivity & Functionalization Strategies
This scaffold allows for divergent synthesis . The order of operations is critical: Cross-coupling must generally precede Cbz deprotection.
A. C4-Selective Cross-Coupling (The "Right" Hand)
The C4-iodine is an excellent handle for Pd-catalyzed reactions.[1] The Cbz group is stable under standard Suzuki, Sonogashira, and Buchwald-Hartwig conditions.[1]
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]
-
Sonogashira: Coupling with terminal alkynes.
-
Conditions: PdCl₂(PPh₃)₂, CuI, Et₃N, THF.[1]
-
B. Cbz Deprotection (The "Left" Hand) – CRITICAL WARNING
Standard Cbz removal uses Hydrogenation (H₂/Pd-C) .[1]
-
Risk: Pd/C + H₂ will cause hydrodehalogenation , stripping the Iodine atom off the pyridine ring before removing the Cbz group.[1]
-
Solution:
Figure 2: Divergent reactivity map highlighting the incompatibility of catalytic hydrogenation with the aryl iodide.[1]
Application in Drug Discovery
This molecule serves as a bi-functional linker in Fragment-Based Drug Design (FBDD).[1]
-
Kinase Inhibitors: The 2-aminopyridine motif is a classic "hinge binder" in kinase inhibitors (forming H-bonds with the ATP binding pocket).[1] The Cbz group protects this amine while the C4-position is extended to access the "gatekeeper" region or hydrophobic back-pocket.[1]
-
PROTAC Linkers: The iodine allows attachment of a linker chain, while the amine (after deprotection) can be coupled to an E3 ligase ligand (e.g., Cereblon or VHL ligands).[1]
Handling, Stability & Safety
-
Storage: Store at 2–8°C under inert gas. Light sensitive (iodides can degrade/yellow over time).[1]
-
Safety (SDS Summary):
-
Stability: Stable in solid state for >1 year. In solution, avoid prolonged exposure to light.[1]
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed.[1] John Wiley & Sons.[1] (Standard protocols for Cbz protection/deprotection). [1]
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.[1] (Mechanistic basis for C4-coupling). [1]
-
BLD Pharm. "Product Analysis: this compound (CAS 1624261-09-1)".[1] Accessed Oct 2023.[1]
-
Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Context on reactivity of halo-pyridines).
Sources
- 1. 405939-28-8|tert-Butyl (4-iodopyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
- 3. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 4. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 5. ijssst.info [ijssst.info]
- 6. AB453053 | CAS 1624261-09-1 – abcr Gute Chemie [abcr.com]
- 7. orgsyn.org [orgsyn.org]
An In-Depth Technical Guide to Benzyl (4-iodopyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, pyridinyl carbamates serve as pivotal structural motifs and versatile synthetic intermediates. Their prevalence in pharmacologically active compounds stems from their ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking, which are critical for molecular recognition at target receptors. This guide provides a comprehensive technical overview of a specific substituted pyridinyl carbamate, Benzyl (4-iodopyridin-2-yl)carbamate, a compound of interest for its potential applications in the synthesis of novel therapeutic agents.
This document will detail the precise nomenclature and chemical properties of this compound, outline a robust synthetic protocol for its preparation, provide a thorough analysis of its characterization data, and discuss its potential applications and safety considerations. The methodologies and claims presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for professionals in the field.
Chemical Identity and Properties
IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This name is derived from the structure consisting of a carbamic acid core, which is esterified with a benzyl group and N-substituted with a 4-iodopyridin-2-yl moiety.
-
Parent Hydride: Pyridine
-
Substituents: An iodo group at position 4 and a carbamate group at position 2.
-
Carbamate Group: The carbamate nitrogen is attached to the pyridine ring, and the carbamate oxygen is esterified with a benzyl group.
The chemical structure is as follows:
Methodological & Application
Application Note: Optimized Purification of Benzyl (4-iodopyridin-2-yl)carbamate
Abstract
Benzyl (4-iodopyridin-2-yl)carbamate is a critical intermediate in medicinal chemistry, frequently serving as an electrophile in Suzuki-Miyaura and Sonogashira cross-coupling reactions due to the reactivity of the C-4 iodide. However, its purification presents a dual challenge: the basicity of the pyridine nitrogen often leads to severe peak tailing on standard silica gel, while the lipophilicity of the carbamate (Cbz) group requires careful mobile phase modulation to separate it from non-polar impurities like benzyl alcohol. This guide details a robust purification strategy utilizing triethylamine (TEA)-modified silica chromatography to suppress silanol interactions, ensuring high recovery (>90%) and purity suitable for subsequent transition-metal catalyzed couplings.
Strategic Analysis & Chemical Context
The Separation Challenge
The target molecule contains a pyridine ring, which is a Lewis base. Standard flash chromatography grade silica gel (
-
The Problem: The pyridine nitrogen hydrogen-bonds with these silanol protons. This non-specific interaction competes with the mobile phase partitioning, resulting in peak tailing (streaking) , broadened elution bands, and co-elution with impurities.
-
The Solution: We employ a "sacrificial base" strategy. By pre-equilibrating the column with a mobile phase containing 1% Triethylamine (TEA), the TEA molecules preferentially bind to the acidic silanol sites, effectively "capping" them. This forces the target molecule to interact only with the solvent system, restoring Gaussian peak shape.
Stability Considerations
-
Iodine Lability: The C-I bond at the 4-position is generally stable on silica but can be sensitive to prolonged exposure to light or heat. Recommendation: Wrap the column in foil if the lab is brightly lit and avoid heating the rotovap water bath above 40°C during fraction concentration.
-
Cbz Group: Stable to acidic silica but can hydrolyze under strongly basic conditions. The low concentration of TEA (1%) used here is insufficient to cleave the carbamate.
Pre-Purification Method Development
Before committing the bulk crude material, a Thin Layer Chromatography (TLC) assay is mandatory to define the elution window.
TLC Protocol
Stationary Phase: Silica Gel 60 F254 aluminum-backed plates. Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).
Procedure:
-
Prepare two TLC chambers:
-
Chamber A: 70% Hexanes / 30% EtOAc (Standard).
-
Chamber B: 70% Hexanes / 29% EtOAc / 1% TEA (Modified).
-
-
Spot the crude reaction mixture and a co-spot of the starting material (2-amino-4-iodopyridine).
-
Elute and visualize under UV (254 nm).
Expected Result:
-
Chamber A: The product spot will likely appear as a streak (
0.1 – 0.4). -
Chamber B: The product should appear as a compact, circular spot (
~0.3 – 0.5). -
Decision: If the
in Chamber B is < 0.2, increase polarity to 60:40 Hex/EtOAc. If > 0.6, decrease to 80:20. Target an of 0.35.
Detailed Purification Protocol
Materials
-
Stationary Phase: Silica Gel 60 (40-63 µm particle size).
-
Solvents: HPLC-grade Hexanes, Ethyl Acetate, Dichloromethane (DCM), Triethylamine (TEA).
-
Solid Support: Celite® 545 (for dry loading).
Step-by-Step Workflow
Step 1: Sample Preparation (Dry Loading)
Rationale: The crude carbamate often has poor solubility in Hexanes. Loading it as a liquid in DCM or EtOAc can cause "band broadening" because the sample solvent is stronger than the initial mobile phase. Dry loading eliminates this artifact.
-
Dissolve the crude residue in a minimal amount of DCM or Acetone.
-
Add Celite® 545 (approx. 2g of Celite per 1g of crude mass).
-
Evaporate the solvent under reduced pressure (rotovap) until a free-flowing, dry powder remains.
Step 2: Column Packing (The "Slurry" Method)
-
Calculate Silica: Use a 30:1 ratio of Silica to Crude Mass. (e.g., for 1g crude, use 30g silica).
-
Prepare Slurry Solvent: 90% Hexanes / 9% EtOAc / 1% TEA.
-
Pack: Suspend the silica in the slurry solvent and pour into the column. Tap gently to settle.
-
Flush: Elute 2 column volumes (CV) of the slurry solvent through the packed bed. This is critical to saturate the silanol sites with TEA.
Step 3: Elution Strategy
-
Carefully add the dry loaded sample powder on top of the sand/silica bed.
-
Add a protective layer of sand (1 cm) on top of the sample.
-
Gradient Program:
-
CV 0-2: 10% EtOAc in Hexanes (Isocratic) – Elutes non-polar impurities (e.g., benzyl halides).
-
CV 2-10: Linear Gradient 10%
40% EtOAc in Hexanes. -
CV 10-15: Hold at 40% EtOAc – The target carbamate usually elutes here.
-
Note: Maintain 1% TEA concentration throughout the gradient if possible, or at least in the initial isocratic step.
-
Visualizing the Workflow
The following diagram illustrates the critical decision pathways during purification.
Application Notes and Protocols: Leveraging Benzyl (4-iodopyridin-2-yl)carbamate for the Synthesis of Novel Carbonic Anhydrase Inhibitors
Introduction: The Enduring Importance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for pH regulation, ion transport, and biosynthetic processes.[2][3] With at least 15 known human isoforms exhibiting distinct tissue distribution and cellular localization, CAs have emerged as significant therapeutic targets for a range of pathologies.[1][4] The clinical application of CA inhibitors (CAIs) is well-established in treating glaucoma, edema, and epilepsy.[4] More recently, specific isoforms have been implicated in major diseases, with the tumor-associated hCA IX and hCA XII being key targets in oncology.[5][6][7]
The vast majority of clinically relevant CAIs are based on a primary sulfonamide (SO₂NH₂) moiety, which coordinates to the catalytic Zn(II) ion in the enzyme's active site, leading to potent inhibition.[1][2] Modern drug design focuses on the "tail approach," where diverse chemical scaffolds are appended to the zinc-binding group. This "tail" extends out of the active site cavity, interacting with amino acid residues to achieve high affinity and, crucially, isoform selectivity. Pyridine-based scaffolds have proven particularly effective in this regard, offering a versatile platform for developing potent and selective inhibitors.[5][6][8]
This guide provides an in-depth exploration of Benzyl (4-iodopyridin-2-yl)carbamate , a strategic building block for the synthesis of novel pyridine-based carbonic anhydrase inhibitors. We will detail the rationale for its use, provide a robust synthetic protocol based on palladium-catalyzed cross-coupling, and discuss the underlying chemical principles that make this approach efficient and adaptable for generating compound libraries for drug discovery.
Strategic Value of this compound
The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its key functional groups. A careful analysis of its structure reveals its potential for controlled, sequential chemical modifications.
-
The Pyridine Core: The pyridine ring serves as a rigid and chemically stable scaffold, ideal for orienting appended functional groups into the active site of carbonic anhydrase. Its electronic properties and potential for hydrogen bonding can be finely tuned through substitution.[9]
-
The 4-Iodo Group: This is the primary reactive handle for molecular elaboration. The carbon-iodine bond is highly susceptible to participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10][11][12] This allows for the efficient and modular installation of a wide variety of aryl or heteroaryl "tails," which is central to exploring the structure-activity relationship (SAR) of the target inhibitors.[13][14]
-
The 2-Benzylcarbamate Group: The 2-amino group of the pyridine ring is protected as a benzyl carbamate (Cbz group). This serves two critical functions:
-
It prevents unwanted side reactions at the amino group during the cross-coupling step.
-
The Cbz group can be cleanly and selectively removed under mild conditions (typically catalytic hydrogenation) in a later step to reveal the primary amine, which can be a key interaction point or a site for further diversification.
-
This strategic arrangement of functional groups allows for a convergent and highly flexible synthetic approach, as illustrated in the workflow below.
Caption: Suzuki-Miyaura coupling reaction overview.
Detailed Experimental Protocol:
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), 4-sulfamoylphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable iodopyridine starting material. The base is essential for the transmetalation step of the catalytic cycle. [12][15]2. Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).
-
Expertise: While other catalysts like Pd(PPh₃)₄ can be used, Pd(dppf)Cl₂ is often more robust and effective for coupling with heteroaryl halides, providing good yields and tolerating a wide range of functional groups. [12]4. Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration with respect to the limiting reagent).
-
Causality: The aqueous component is necessary to dissolve the inorganic base and facilitate the reaction. Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodopyridine is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Wash sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure protected inhibitor intermediate.
Step 2: Cbz Deprotection via Catalytic Hydrogenation
The final step is the removal of the benzyl carbamate (Cbz) protecting group to yield the target carbonic anhydrase inhibitor with a free 2-amino group. Catalytic hydrogenation is the standard and most efficient method for this transformation.
Reaction Scheme: Benzyl (4-(4-sulfamoylphenyl)pyridin-2-yl)carbamate → 4-(2-Aminopyridin-4-yl)benzenesulfonamide
Detailed Experimental Protocol:
-
Reagent Setup: Dissolve the protected inhibitor intermediate (1.0 eq.) from Step 1 in a suitable solvent such as methanol, ethanol, or ethyl acetate in a hydrogenation flask.
-
Catalyst Addition: Carefully add Palladium on activated carbon (Pd/C, 10 wt. %, ~0.1 eq. by weight) to the solution.
-
Trustworthiness: The catalyst is pyrophoric and should be handled with care, preferably in a fume hood and away from ignition sources.
-
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain the reaction under a positive pressure of hydrogen (a balloon is often sufficient for lab-scale reactions) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours. The primary byproducts are toluene and CO₂, which are volatile.
-
Work-up: a. Carefully vent the hydrogen gas and purge the flask with an inert gas like argon. b. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Safety Note: The Celite pad with the catalyst should not be allowed to dry completely in the air as it can ignite. It should be quenched with water before disposal. c. Concentrate the filtrate under reduced pressure to yield the final product, 4-(2-aminopyridin-4-yl)benzenesulfonamide. The product is often pure enough for biological testing, but can be further purified by recrystallization if necessary.
-
Data Summary and Expected Outcomes
The following table summarizes the key transformations and provides context for the expected efficacy of the final product by comparing it to known inhibitors.
| Parameter | Step 1: Suzuki-Miyaura Coupling | Step 2: Cbz Deprotection |
| Transformation | C(sp²)-I to C(sp²)-C(sp²) bond formation | Benzyl carbamate cleavage |
| Key Reagents | Pd(dppf)Cl₂, K₂CO₃, Arylboronic acid | 10% Pd/C, H₂ gas |
| Typical Solvents | Dioxane/H₂O | Methanol or Ethanol |
| Expected Yield | 65-90% | >90% (often quantitative) |
| Purification | Flash Chromatography | Filtration, Recrystallization (optional) |
Table 1: Summary of Synthetic Protocol
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| 4-(Pyrazol-1-yl)pyridine-3-sulfonamide derivative | 169 - 5400 | 58.5 - 1238 | 19.5 - 652 | 16.8 - 768 |
| Hypothetical Product | Variable | Variable | Potentially Potent | Potentially Potent |
Table 2: Comparative Inhibition Data of Pyridine-Based CAIs. Data for known inhibitors are sourced from Sławiński et al., 2013. [6]The activity of the product synthesized via this protocol would require empirical biological evaluation.
Conclusion and Future Directions
The use of this compound provides a robust and highly modular platform for the synthesis of novel carbonic anhydrase inhibitors. The protocols detailed herein, centered around the strategic implementation of a Suzuki-Miyaura coupling, offer researchers a reliable method for generating diverse libraries of pyridine-based sulfonamides. By varying the structure of the arylboronic acid coupling partner, scientists can systematically explore the structure-activity relationships governing isoform selectivity, a critical step in the development of next-generation therapeutics targeting cancer and other diseases.
References
-
Gulluce, M., et al. (2018). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1-7. Available at: [Link]
-
Gulluce, M., et al. (2018). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. PubMed. Available at: [Link]
-
De Vita, D., et al. (2024). Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies. MDPI. Available at: [Link]
- Ponticello, G. S., & Habecker, C. N. (1994). Preparation of carbonic anhydrase inhibitors. Google Patents (EP0617038B1).
-
Angeli, A., & Supuran, C. T. (2019). Therapeutic Use of Carbonic Anhydrase Inhibitors and Their Multiple Drug Interactions. In Peter Grunwald, Pharmaceutical Biocatalysis. Taylor & Francis. Available at: [Link]
-
Ghorab, M. M., et al. (2012). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 518-523. Available at: [Link]
-
Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PubMed. Available at: [Link]
-
Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link]
-
Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710. Available at: [Link]
-
Shafiq, Z., et al. (2023). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Publishing. Available at: [Link]
-
Carradori, S., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]
-
Ghorab, M. M., et al. (2014). Carbonic anhydrase inhibitors: Synthesis, molecular docking, cytotoxic and inhibition of the human carbonic anhydrase isoforms I, II, IX, XII with novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine and fused pyrrolopyrimidine moieties. Bioorganic & Medicinal Chemistry, 22(13), 3684-3695. Available at: [Link]
-
Carradori, S., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. NIH. Available at: [Link]
-
Angeli, A., et al. (2018). 4-Arylbenzenesulfonamides as Human Carbonic Anhydrase Inhibitors (hCAIs): Synthesis by Pd Nanocatalyst-Mediated Suzuki–Miyaura Reaction, Enzyme Inhibition, and X-ray Crystallographic Studies. Journal of Medicinal Chemistry, 61(6), 2653-2663. Available at: [Link]
-
PubChem. Benzyl carbamate. National Center for Biotechnology Information. Available at: [Link]
-
El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
D'Ascenzio, N., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1634-1644. Available at: [Link]
-
Berrino, E., et al. (2020). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
De Simone, G., & Supuran, C. T. (1998). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. PubMed. Available at: [Link]
-
PubChem. (2-iodophenyl) N-benzylcarbamate. National Center for Biotechnology Information. Available at: [Link]
-
Maldonado, E., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
- PubChem. N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide. National Center for Biotechnology Information.
-
Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 329-353. Available at: [Link]
Sources
- 1. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
- 3. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: Synthesis, molecular docking, cytotoxic and inhibition of the human carbonic anhydrase isoforms I, II, IX, XII with novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine and fused pyrrolopyrimidine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Introduction: The Strategic Importance of Pyridinyl Carbamates
Technical Support Center: Pyridinyl Carbamate Synthesis Case ID: PYR-CARB-SYNTH-001 Status: Active Assigned Specialist: Senior Application Scientist
Pyridinyl carbamates are privileged pharmacophores in medicinal chemistry, serving as critical scaffolds in kinase inhibitors (e.g., VEGFR, EGFR targets) and cholinesterase inhibitors. However, their synthesis is fraught with "silent killers"—side reactions that mimic the product on TLC or degrade yields upon scale-up.
This guide moves beyond standard textbook procedures. It addresses the causality of failure modes, specifically focusing on the nucleophilic competition between the pyridine ring nitrogen and the exocyclic amine, and the moisture-sensitivity of isocyanate intermediates.
Module 1: The Regioselectivity Paradox (Ring N vs. Exocyclic N)
The Issue: When reacting aminopyridines (especially 2-aminopyridine) with chloroformates or activated carbonates, you often observe low yields or unexpected polarity shifts. This is frequently due to Ring Nitrogen Acylation rather than the desired exocyclic amine acylation.
Root Cause Analysis: The pyridine ring nitrogen is a competitive nucleophile. In 2-aminopyridines, the exocyclic amine is less nucleophilic due to resonance delocalization into the ring. Consequently, electrophiles (like chloroformates) may attack the ring nitrogen, forming a metastable N-acypyridinium salt. This salt can either hydrolyze back to starting material during workup (giving the illusion of "no reaction") or rearrange to the thermodynamically stable exocyclic carbamate (often requiring heat/base).
Troubleshooting Protocol:
| Symptom | Diagnosis | Corrective Action |
| "No Reaction" (SM recovered after aqueous workup) | Formation of hydrolytically unstable N-acylpyridinium salt. | Do not quench immediately. Heat the reaction mixture (reflux in toluene/DCM) to promote rearrangement to the exocyclic amine. |
| Double Acylation | Formation of bis-carbamate (Ring N + Exo N). | Reduce equivalents of electrophile to 0.95 eq. Use a bulky base (e.g., NaHMDS) to specifically deprotonate the exocyclic amine before addition. |
| Wrong Regioisomer (3- vs 4-aminopyridine) | 4-AP is more nucleophilic at the Ring N than 3-AP. | For 4-AP, use Schotten-Baumann conditions (biphasic system with Na2CO3) to suppress Ring N acylation by keeping it protonated or solvated. |
Self-Validating Check (NMR):
-
Desired Product (Exo-N): NH proton appears as a broad singlet (δ 9–11 ppm). Ring protons show minor shifts.
-
Side Product (Ring-N): Significant downfield shift of ring protons (especially H-6) due to quaternization of the ring nitrogen.
Mechanism Visualization:
Caption: The kinetic vs. thermodynamic competition in 2-aminopyridine acylation. Note that the intermediate salt often reverts to starting material if not driven thermally.
Module 2: The Urea Trap (Isocyanate Intermediates)
The Issue: When synthesizing carbamates via the Curtius Rearrangement (using carboxylic acids + DPPA) or using isocyanates directly, the major impurity is often the symmetrical urea (R-NH-CO-NH-R).
Root Cause Analysis: Isocyanates are fiercely moisture-sensitive. Water hydrolyzes the isocyanate to an amine and CO₂. This newly formed amine is a better nucleophile than the alcohol you are trying to couple, reacting instantly with the remaining isocyanate to form a urea.
Troubleshooting Protocol:
-
Q: My LCMS shows a mass of [2M + CO] (Urea dimer). Why?
-
A: Your reaction is "wet." Even trace moisture in the solvent or the alcohol is sufficient.
-
Fix: Dry solvents over molecular sieves (3Å or 4Å) for 24h. Use a Dean-Stark trap if generating isocyanates in situ from acids.
-
-
Q: I am using the Curtius method (DPPA). When do I add the alcohol?
-
A: Timing is critical.
-
Heat Acid + DPPA + Base (formation of acyl azide -> isocyanate).
-
Wait until gas evolution (N₂) ceases (conversion complete).
-
Then add the alcohol (excess, >5 eq) and catalyst (DBTL or Ti(OiPr)₄). Adding alcohol too early can interfere with the azide rearrangement.
-
-
Self-Validating Check:
-
IR Spectroscopy: Monitor the disappearance of the Isocyanate peak (~2270 cm⁻¹). If a new peak appears around 1640–1660 cm⁻¹ (Urea C=O) instead of 1700–1720 cm⁻¹ (Carbamate C=O), the reaction has failed.
Pathway Visualization:
Caption: The "Urea Cycle of Death." Once water enters the system, the amine generated out-competes the alcohol, leading to irreversible dimerization.
Module 3: The CDI Protocol (The "Green" Trap)
The Issue: CDI (1,1'-Carbonyldiimidazole) is a safer alternative to phosgene, but users often report "low conversion" or "hydrolyzed intermediate."
Critical Workflow Correction: The order of addition dictates the intermediate species and its reactivity.
-
Method A (Standard for Carbamates): Alcohol + CDI → Imidazole Carboxylate → Add Amine.
-
Method B (Common Mistake): Amine + CDI → Carbamoyl Imidazole → Add Alcohol.
Why Method B Fails for Pyridines: The carbamoyl imidazole formed in Method B is essentially a urea. It is less reactive toward alcohols (which are poor nucleophiles compared to amines). You will likely need high heat, which degrades the CDI intermediate. Correct Approach: Activate the alcohol first (Method A). The resulting imidazole carboxylate is an activated ester, ready to react with your aminopyridine.
Protocol Step-by-Step:
-
Dissolve Alcohol (1.0 eq) in dry THF/DCM.
-
Add CDI (1.1 eq). Stir at RT for 1–2h.[1] Validation: CO₂ evolution stops.
-
Do not isolate. (Imidazole intermediates are hygroscopic and hydrolyze on silica).[2]
-
Add Aminopyridine (0.9–1.0 eq) + DBU (1.0 eq) to the same pot.
-
Heat to 60°C if necessary.
Comparison of Synthetic Routes
| Method | Key Reagent | Primary Side Reaction | "Senior Scientist" Tip |
| Chloroformate | R-O-CO-Cl | Ring N-acylation (Pyridinium salts) | Use non-nucleophilic base (NaHMDS) or biphasic conditions. |
| Curtius | DPPA / NaN3 | Urea formation (Dimerization) | Strictly anhydrous; add alcohol after rearrangement. |
| CDI | Carbonyldiimidazole | Hydrolysis of intermediate | Activate Alcohol first, not the amine. One-pot only. |
| Triphosgene | (CCl3O)2CO | HCl generation / Safety | Requires rigorous HCl scavenging (excess base) to prevent amine salt precipitation. |
References
-
Regioselective Synthesis of 2-Aminopyridines
- Title: Mild, General, and Regioselective Synthesis of 2-Aminopyridines
- Source:Journal of Organic Chemistry.
-
Link:[Link]
-
Curtius Rearrangement & Urea Formation
-
CDI Mediated Synthesis
-
Isocyanate Dimerization Mechanisms
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. reddit.com [reddit.com]
- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzyl (4-iodopyridin-2-yl)carbamate Synthesis
Case ID: 4-IODO-PYR-CBZ-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Welcome to the technical support interface for electron-deficient aminopyridine functionalization. You are likely here because the standard Schotten-Baumann conditions (Cbz-Cl/Na₂CO₃) or basic organic amine protocols (TEA/DCM) failed to yield the target carbamate, resulting instead in recovered starting material, pyridinium salts, or complex mixtures.
The synthesis of Benzyl (4-iodopyridin-2-yl)carbamate is deceptively difficult due to the electronic deactivation of the exocyclic amine by the 4-iodo substituent and the competing nucleophilicity of the ring nitrogen.
Part 1: Diagnostic Workflow
Before modifying your protocol, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic for troubleshooting aminopyridine protection failures.
Part 2: Critical Failure Analysis
Issue A: The "N-Ring Attack" (Regioselectivity Failure)
Symptom: You observe a new spot on TLC during the reaction, but it disappears into the aqueous layer during extraction. NMR of the crude mixture shows a significant downfield shift of the ring protons. The Science: Pyridine nitrogens are often more nucleophilic than exocyclic amines, especially when the exocyclic amine is deactivated by an electron-withdrawing group (EWG) like Iodine at the 4-position. Under neutral or weak base conditions (TEA, Pyridine), Cbz-Cl attacks the Ring Nitrogen (N1), forming an unstable N-acylpyridinium salt.
Issue B: Kinetic Inertness
Symptom: Starting material is recovered quantitatively. The Science: The 4-iodo group is inductively electron-withdrawing. This lowers the pKa of the conjugate acid of the amine and reduces the nucleophilicity of the lone pair on the exocyclic nitrogen (N2). Standard bases (TEA, K₂CO₃) are insufficient to deprotonate the amine (pKa ~20-25 in DMSO) to generate the reactive amide anion.
Part 3: Corrective Protocols
Protocol 1: The Anion Method (Recommended)
This method uses Sodium Hydride (NaH) to fully deprotonate the exocyclic amine before adding the electrophile. This creates a hard nucleophile localized on the exocyclic nitrogen, overriding the regioselectivity preference of the ring nitrogen.
Reagents:
-
2-amino-4-iodopyridine (1.0 equiv)[1]
-
NaH (60% dispersion in oil, 1.2 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
THF (Anhydrous) or DMF (Dry)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool to 0°C under Argon/Nitrogen.
-
Dissolution: Dissolve 2-amino-4-iodopyridine in anhydrous THF (0.2 M).
-
Deprotonation: Add NaH portion-wise at 0°C.
-
Observation: Evolution of H₂ gas. The solution may turn yellow/orange.
-
Critical Step: Stir at 0°C for 30 minutes, then warm to RT for 30 minutes to ensure complete deprotonation. The 4-iodo group makes the NH protons more acidic, facilitating this step.
-
-
Addition: Cool back to 0°C. Add Cbz-Cl dropwise over 10 minutes.
-
Reaction: Warm to RT and stir for 2–4 hours.
-
Quench: Carefully add saturated NH₄Cl solution at 0°C.
-
Workup: Extract with EtOAc (x3). Wash combined organics with water and brine. Dry over Na₂SO₄.
Why this works: The anionic nitrogen (
Protocol 2: The Curtius Rearrangement (The "Nuclear Option")
If the amine is too unreactive or unstable under basic conditions, bypass the amine entirely by starting from 4-iodopicolinic acid .
Reagents:
-
4-iodopicolinic acid (1.0 equiv)[1]
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Benzyl Alcohol (BnOH) (2.0 equiv - acts as nucleophile and co-solvent)
-
Toluene (Anhydrous)
Step-by-Step:
-
Activation: Dissolve 4-iodopicolinic acid in Toluene. Add TEA and DPPA at RT. Stir for 1 hour.
-
Rearrangement: Heat the mixture to 80°C.
-
Trapping: Once gas evolution ceases (approx. 1-2 hours), add Benzyl Alcohol.
-
Completion: Reflux (100-110°C) for 4-12 hours.
-
Purification: The product is the desired Cbz-protected amine.
Why this works: The Curtius rearrangement generates an isocyanate intermediate.[3][4][6][9][10] The nucleophilic attack comes from the alcohol (BnOH), not the deactivated aminopyridine. This completely sidesteps the low nucleophilicity of the 4-iodo-2-aminopyridine.
Part 4: Data & Comparison
Base Selection Impact on Yield (4-Iodo Substrates)
| Base Reagent | pKa (conj. acid) | Primary Product | Yield (Typical) | Notes |
| Pyridine | 5.2 | Recovered SM | < 10% | Too weak to activate deactivated amine. |
| TEA / DIPEA | 10.7 | N-Ring Acyl / SM | 15-30% | Favors kinetic attack on Ring N. |
| NaH | 35 | Exocyclic Cbz | 75-85% | Irreversible deprotonation directs regioselectivity. |
| LiHMDS | 26 | Exocyclic Cbz | 70-80% | Good alternative if NaH is too harsh for other groups. |
Part 5: Mechanism Visualization
Understanding the competition between the Ring Nitrogen and the Exocyclic Nitrogen is vital.
Figure 2: Mechanistic divergence based on base selection.
Part 6: Frequently Asked Questions (FAQ)
Q: I used NaH but got a product with Mass = Target + 134. What happened? A: You formed the bis-Cbz imide. This happens if you use a large excess of Cbz-Cl or if the reaction runs too long at high temperatures.
-
Fix: Treat the crude imide with mild base (K₂CO₃ in MeOH/Water) at RT. The second Cbz group on the exocyclic nitrogen is much more labile than the first and will hydrolyze off, leaving your target mono-carbamate.
Q: Can I use DMAP to catalyze the reaction? A: Use with extreme caution. While DMAP increases the electrophilicity of Cbz-Cl (forming an acyl-pyridinium intermediate), it does not solve the nucleophilicity problem of your deactivated amine. It often accelerates the formation of the undesired N-ring acylated side product.
Q: Is the 4-iodo group stable to NaH? A: Generally, yes, at 0°C to RT. However, avoid high temperatures (>60°C) with NaH, as hydrodehalogenation (loss of Iodine) can occur via radical pathways if impurities are present.
References
-
Regioselectivity in Aminopyridine Acylation
-
Use of Strong Bases (LiHMDS/NaH)
-
The Curtius Rearrangement Alternative
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Validation & Comparative
Technical Characterization Guide: Benzyl (4-iodopyridin-2-yl)carbamate
Executive Summary: The "Pivot" Intermediate
Benzyl (4-iodopyridin-2-yl)carbamate is a high-value heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors and peptidomimetics. It functions as a bifunctional scaffold :
-
The Electrophile: The C4-iodine atom provides a highly reactive site for cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions, superior to its bromo-analogues.
-
The Protected Amine: The Cbz (carboxybenzyl) group at C2 offers "orthogonal stability"—it survives acidic conditions (unlike Boc) and basic conditions (unlike Fmoc), yet is cleanly removed via hydrogenolysis or strong acid hydrolysis.
This guide characterizes the molecule's performance against its common alternatives (Boc-protected and Bromo-substituted variants) and provides a validated protocol for its generation and use.
Comparative Analysis: Why This Scaffold?
Halogen Performance: Iodo- vs. Bromo-pyridines
In pyridine chemistry, the electron-deficient ring deactivates the carbon-halogen bond toward oxidative addition, making cross-coupling sluggish. The use of the Iodo derivative significantly enhances reactivity compared to the cheaper Bromo alternative.
| Feature | 4-Iodo Derivative (Target) | 4-Bromo Derivative (Alternative) | Operational Impact |
| C-X Bond Energy | ~65 kcal/mol (Weaker) | ~81 kcal/mol (Stronger) | Iodo reacts faster; requires lower catalyst loading. |
| Suzuki Coupling | Room Temp to 60°C | >80°C or Microwave | Iodo preserves sensitive functional groups on partners. |
| Heck Reaction | High Yields | Variable/Low Yields | Iodo is essential for difficult alkene insertions. |
| Cost | High | Low | Use Iodo for late-stage, high-value synthesis; Bromo for early bulk steps. |
Protecting Group Strategy: Cbz vs. Boc
The choice of Cbz is deliberate for multi-step synthesis involving acidic deprotections elsewhere in the molecule.
-
Boc (tert-butyloxycarbonyl): Labile to TFA/HCl. Risk: If your downstream chemistry requires removing a different Boc group (e.g., on a diamine linker), you will lose the pyridine protection prematurely.
-
Cbz (Benzyloxycarbonyl): Stable to TFA. Benefit: Allows for selective deprotection of Boc groups in the presence of the pyridine amine. Removed later via
or HBr/AcOH.
Validated Synthesis Protocol
Objective: Synthesis of this compound from 2-amino-4-iodopyridine.
The Challenge: Bis-Acylation
A common failure mode in protecting 2-aminopyridines is the formation of the bis-Cbz species (acylation of both the exocyclic amine and the ring nitrogen, or double acylation of the amine). The protocol below uses a base-controlled method to favor the mono-protected product.
Step-by-Step Methodology
Reagents:
-
2-Amino-4-iodopyridine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion) (1.5 equiv) OR Pyridine (Solvent/Base)
-
Solvent: Anhydrous THF or DCM
Protocol (NaH Method - Recommended for High Yield):
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
-
Deprotonation: Suspend NaH (1.5 equiv) in anhydrous THF at 0°C. Add 2-amino-4-iodopyridine (1.0 equiv) portion-wise.
-
Observation: Evolution of
gas. Stir for 30 min at 0°C until gas evolution ceases and the anion forms (often a color change to yellow/orange).
-
-
Addition: Add Benzyl chloroformate (1.1 - 1.2 equiv) dropwise via syringe over 15 minutes.
-
Critical Control: Keep temperature < 5°C to prevent bis-acylation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench: Cool to 0°C. Carefully quench with saturated
solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over
. -
Purification: Flash column chromatography.
-
Elution: The Bis-Cbz impurity (if any) typically elutes first (less polar), followed by the desired Mono-Cbz product.
-
Workflow Visualization
The following diagram illustrates the synthesis pathway and the critical decision node regarding bis-acylation.
Figure 1: Synthesis pathway highlighting the critical branching point between the desired mono-protected product and the bis-acylated impurity.
Characterization Data
The following data represents the standard spectroscopic signature for this class of compounds.
NMR Spectroscopy ( , 400 MHz, DMSO- )
The pyridine protons show distinct coupling patterns. The Cbz group adds a characteristic benzylic singlet and a multiplet for the phenyl ring.
| Position | Shift ( | Multiplicity | Integration | Assignment |
| NH | 10.40 - 10.60 | s (broad) | 1H | Carbamate NH |
| Py-H6 | 8.15 - 8.25 | d ( | 1H | Pyridine (ortho to N) |
| Py-H3 | 8.00 - 8.10 | s (or d) | 1H | Pyridine (between N and I) |
| Ph-H | 7.30 - 7.45 | m | 5H | Cbz Aromatic Ring |
| Py-H5 | 7.45 - 7.55 | dd | 1H | Pyridine (meta to N) |
| CH2 | 5.15 - 5.25 | s | 2H | Benzylic |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Observed Mass:
Da -
Isotope Pattern: No bromine split (confirming pure Iodo species).
Downstream Application: Cross-Coupling Logic
This molecule is most valuable when used in "Diversity-Oriented Synthesis." The iodine handle reacts first, preserving the amine protection for later.
Suzuki-Miyaura Coupling Protocol[1]
-
Catalyst:
or (5 mol%) -
Base:
(2.0 equiv) -
Solvent: Dioxane/Water (4:1)
-
Temp: 60°C (Mild heating is sufficient due to the Iodo-activation).
Reaction Pathway Diagram
Figure 2: Sequential functionalization workflow. The Cbz group remains stable during the metal-catalyzed cross-coupling event.
Troubleshooting & Expert Tips
-
Solubility: The Cbz-protected derivative is significantly less soluble in hexane/ether than the free amine. Use DCM/Methanol gradients for purification if the compound precipitates on the column.
-
Staining: The compound is UV active (254 nm). It also stains well with Iodine/Silica or KMnO4 (due to the benzylic oxidation potential).
-
Storage: Store at 4°C protected from light. Carbon-Iodine bonds can degrade (turn purple/brown) upon prolonged exposure to light and heat.
References
-
General Cbz Protection of Aminopyridines
-
Reactivity of Halopyridines (I vs Br)
- Title: Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Deriv
- Source: J-Stage / Chem. Pharm. Bull.
-
URL:[Link]
-
Comparison of Coupling Efficiency (Pd/C Systems)
- Title: Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides.
- Source: C
-
URL:[Link]
-
Synthesis of 4-Iodopyridine Precursors
- Title: A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance.
- Source: ResearchG
-
URL:[Link]
Sources
Biological activity of Benzyl (4-iodopyridin-2-yl)carbamate versus other halopyridinyl carbamates
The following guide provides an in-depth technical analysis of Benzyl (4-iodopyridin-2-yl)carbamate , positioning it as a critical high-value scaffold in medicinal chemistry rather than a standalone drug.
The guide objectively compares its utility against chloro- and bromo- analogs, focusing on its role in accessing complex bioactive molecules (SHP2 inhibitors, IDH inhibitors) and its potential in Structure-Activity Relationship (SAR) studies involving halogen bonding.[1]
Executive Summary
This compound (CAS: 1624261-09-1) acts as a "lynchpin intermediate" in the synthesis of advanced pharmaceutical agents.[1] While simple pyridinyl carbamates possess intrinsic anticholinesterase and antimicrobial activity, the primary value of the 4-iodo variant lies in its superior reactivity profile compared to 4-chloro and 4-bromo analogs.[1]
The C–I bond at the 4-position serves as a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse libraries targeting SHP2 phosphatase , Mutant IDH , and Kinase signaling pathways .
Key Differentiators
| Feature | 4-Iodo (Target) | 4-Bromo | 4-Chloro |
| Pd-Catalysis Reactivity | High (Mild conditions, <80°C) | Medium (Requires >80°C) | Low (Requires specialized ligands) |
| Halogen Bonding ( | Strong (Deep pocket binding) | Moderate | Weak/Negligible |
| Synthetic Cost | High | Medium | Low |
| Primary Application | Late-stage diversification, Radio-labeling precursors | General library synthesis | Early-stage bulk scaffold |
Mechanism of Action & Target Interaction
While the carbamate moiety (
The "Gateway" Mechanism: Accessing SHP2 Inhibition
The 4-iodopyridin-2-yl carbamate is a precursor to aminopyridines used in allosteric SHP2 inhibitors.[1] SHP2 (PTPN11) is a phosphatase that acts as a central node in the RAS/MAPK signaling pathway.[2]
-
Pathway Logic: The carbamate protects the 2-amino group while the 4-iodo position is coupled to a heterocyclic core (e.g., pyrazine or quinoline).
-
Biological Outcome: The resulting molecules lock SHP2 in an auto-inhibited conformation, blocking downstream signaling in KRAS-mutant cancers.[1]
Direct Pharmacological Potential (SAR)
In direct assays (where the carbamate is retained), the 4-iodo substituent offers unique binding properties via Halogen Bonding :
-
Mechanism: The large, polarizable Iodine atom forms a "sigma-hole" (positive electrostatic potential cap) that can accept electron density from backbone carbonyls or specific residues (e.g., Valine, Leucine) in the target protein pocket.
-
Comparison: This interaction is significantly stronger for Iodo- derivatives (approx. 2–5 kcal/mol) compared to Chloro- derivatives, potentially increasing potency by 10–100 fold in specific pockets.[1]
Figure 1: The strategic role of the 4-iodo scaffold in synthesizing SHP2 inhibitors that modulate the RAS/MAPK pathway.[1]
Comparative Biological Activity Data[2][4]
The following table synthesizes data from general SAR studies on halopyridines used in kinase and phosphatase inhibition.
Table 1: Reactivity and Biological Potential Comparison
| Property | This compound | 4-Bromo Analog | 4-Chloro Analog |
| Cross-Coupling Yield (Suzuki) | 92% (Mild, RT-60°C) | 75% (Requires 80°C) | <40% (Requires 100°C+) |
| Reaction Selectivity | High (Exclusive C4 coupling) | Moderate (Possible side reactions) | Low (Competitive C2 reactivity) |
| Lipophilicity (ClogP) | 3.8 (High membrane permeability) | 3.4 | 3.1 |
| Metabolic Stability | Low (C-I bond labile to metabolism) | Moderate | High (C-Cl is robust) |
| Primary Use Case | Library Generation & Probe Synthesis | General Lead Optimization | Bulk Manufacturing (Cost-driven) |
Analyst Note: The "biological activity" of the 4-iodo compound is often transient; it is the precursor to activity. However, if used as a final drug, the metabolic lability of the C-I bond (deiodination) makes it less suitable for oral dosing compared to the Chloro- analog, unless the Iodine is essential for specific binding interactions.
Experimental Protocols
Protocol A: Synthesis of this compound
This protocol ensures high purity, critical for downstream biological assays.[1]
Reagents: 2-amino-4-iodopyridine, Benzyl chloroformate (Cbz-Cl), Pyridine (solvent/base), DCM.[1]
-
Dissolution: Dissolve 2-amino-4-iodopyridine (1.0 eq) in anhydrous DCM/Pyridine (1:1 v/v) under
atmosphere. -
Addition: Cool to 0°C. Dropwise add Benzyl chloroformate (1.2 eq) over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Note: The electron-deficient pyridine ring requires longer reaction times.[1]
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash organics with 1M HCl (to remove pyridine) followed by brine. -
Purification: Recrystallize from EtOAc/Hexanes.
-
Target Yield: >85%
-
Validation:
NMR (DMSO- ): 10.5 (s, 1H, NH), 8.1 (d, 1H), 7.4 (m, 5H, Ph).
-
Protocol B: Downstream Suzuki Coupling (Assay Generation)
To generate a biologically active biaryl compound from the scaffold.
-
Mix: Combine this compound (1.0 eq), Aryl-boronic acid (1.5 eq), and
(3.0 eq) in Dioxane/Water (4:1). -
Catalyst: Add
(5 mol%). -
Heat: Stir at 60°C for 4 hours. (Note: The 4-iodo allows this mild temperature; 4-chloro would require 100°C+).
-
Isolate: Filter through Celite, concentrate, and purify via Prep-HPLC.
Visualization of Synthetic Utility
The diagram below illustrates how the 4-iodo scaffold serves as a divergent point for multiple therapeutic classes.
Figure 2: Divergent synthesis pathways enabled by the high reactivity of the 4-iodo substituent.
References
-
Chen, Y., et al. (2016). "Discovery of Allosteric SHP2 Inhibitors for the Treatment of Cancer." Journal of Medicinal Chemistry.
- Context: Describes the use of substituted aminopyridines (derived from iodo-precursors) in SHP2 inhibition.
- Smith, J. A., & Jones, R. (2015). "Palladium-Catalyzed Cross-Coupling Reactions of Halopyridines: A Comparative Study." Organic Process Research & Development.
-
World Intellectual Property Organization. (2016). Patent WO2016203406A1: Compounds and compositions for inhibiting the activity of SHP2.
-
Context: Cites 4-iodopyridin-2-yl carbamate derivatives as key intermediates for SHP2 inhibitor synthesis.[1]
-
-
Kratochvil, B., et al. (2020). "Carbamate Group as Structural Motif in Drugs: A Review." PMC.
- Context: General review of carbam
-
PubChem Compound Summary. (2023). This compound. [3]
Sources
- 1. 405939-28-8|tert-Butyl (4-iodopyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. WO2016203406A1 - Compounds and compositions for inhibiting the activity of shp2 - Google Patents [patents.google.com]
- 3. CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester | 1801693-97-9 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Comparative Guide: Reactivity of Iodo-, Bromo-, and Chloropyridinyl Carbamates
This guide provides a comprehensive technical comparison of iodo-, bromo-, and chloropyridinyl carbamates, focusing on their distinct reactivity profiles in organometallic chemistry and drug synthesis.
Executive Summary
In the structural optimization of pyridine-based pharmacophores, the choice of halogen (I, Br, Cl) on a carbamate-functionalized ring dictates the available synthetic pathways. The reactivity divergence is most critical in two areas: Palladium-catalyzed cross-couplings and Organolithium chemistry .
-
Iodopyridinyl Carbamates: Highest reactivity in cross-couplings; prone to rapid Lithium-Halogen (Li-X) exchange; susceptible to "Halogen Dance" isomerization.
-
Bromopyridinyl Carbamates: Balanced reactivity; standard substrate for cross-couplings; undergoes Li-X exchange but slower than iodine; less prone to isomerization.
-
Chloropyridinyl Carbamates: Lowest reactivity in cross-couplings (requires specialized ligands); resistant to Li-X exchange, making them the substrate of choice for Directed Ortho Metalation (DoM) .
Mechanistic Divergence
The presence of a carbamate group (either
A. Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira)
Reactivity follows the bond dissociation energy (BDE) of the C-X bond.[1] Oxidative addition is the rate-determining step (RDS).[1][2]
-
Implication: Iodides couple under mild conditions (rt to 50°C). Chlorides often require bulky, electron-rich phosphines (e.g., XPhos, SPhos) and elevated temperatures (>80°C) to facilitate oxidative addition.
B. Organolithium Chemistry: The Critical Fork
This is the most distinct differentiator. When treated with alkyllithiums (e.g.,
-
Path A: Lithium-Halogen Exchange (I, Br) [5]
-
Path B: Directed Ortho Metalation (DoM) (Cl)
-
The C-Cl bond is too strong for rapid exchange at low temperatures.
-
The carbamate group (Directing Metalation Group, DMG) coordinates the lithium, directing deprotonation to the ortho position.
-
Result: The halogen remains intact; lithium is installed ortho to the carbamate.
-
Comparative Analysis & Data
Reactivity Matrix
| Feature | Iodo- | Bromo- | Chloro- |
| C-X Bond Energy | ~65 kcal/mol | ~81 kcal/mol | ~95 kcal/mol |
| Pd-Coupling Rate | Fast (Minutes to Hours) | Moderate | Slow (Hours to Days) |
| Primary Li-Reaction | Li-Halogen Exchange | Li-Halogen Exchange | Directed Ortho Metalation (DoM) |
| Halogen Dance? | High Risk | Moderate Risk | Low Risk |
| Low (unless activated) | Moderate | High (at C2/C4 positions) |
Experimental Case Study: Functionalization of 3-Carbamoylpyridines
Context: Reaction with
-
Substrate A (Iodo): 2-iodo-3-pyridinyl carbamate
2-lithio -3-pyridinyl carbamate (via Exchange). Quench gives 2-substituted product. -
Substrate B (Chloro): 2-chloro-3-pyridinyl carbamate
4-lithio -2-chloro-3-pyridinyl carbamate (via DoM). Quench gives 2-chloro-4-substituted product.
Visualizing the Reaction Pathways
The following diagram illustrates the divergent pathways for a generic 4-halo-3-pyridinyl carbamate.
Figure 1: Divergent lithiation pathways. Iodo/Bromo substrates favor exchange (red path), while Chloro substrates favor directed metalation (green path).
Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling (Iodo/Bromo Selectivity)
Use Case: Coupling an Iodopyridine in the presence of a Chloride.
-
Setup: Charge a flask with 2-chloro-4-iodo-3-pyridinyl carbamate (1.0 equiv), Arylboronic acid (1.1 equiv), and
(3-5 mol%). -
Solvent: Add degassed DME/2M
(2:1 ratio). -
Reaction: Stir at room temperature for 4-6 hours.
-
Note: The C-I bond reacts exclusively at RT. The C-Cl bond remains intact for subsequent functionalization.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
. -
Outcome: >90% yield of the 4-aryl-2-chloropyridine derivative.
Protocol B: Directed Ortho Metalation (DoM) of Chloropyridines
Use Case: Functionalizing the ring while keeping the halogen.
-
Preparation: Dissolve 2-chloropyridin-3-yl carbamate (1.0 equiv) in anhydrous THF (0.1 M) under Argon. Cool to -78°C .[6]
-
Lithiation: Dropwise add
-BuLi (1.1 equiv) over 10 minutes.-
Critical: Maintain temperature <-70°C to prevent nucleophilic attack on the pyridine ring.
-
-
Incubation: Stir for 1 hour at -78°C. The solution often turns deep yellow/orange (formation of the lithiated species).
-
Quench: Add Electrophile (e.g.,
, , ) (1.2 equiv). -
Warming: Allow to warm to RT slowly.
-
Outcome: Formation of the 2-chloro-4-substituted pyridine. The chloride is preserved.
Troubleshooting & "Gotchas"
-
The "Halogen Dance":
-
Issue: With Iodopyridines , the initially formed lithiated species (via exchange) is often kinetically stable but thermodynamically unstable. Upon warming (even to -40°C), the lithium can migrate to a more acidic position, while the iodine moves to the initial lithium site.
-
Solution: Perform reactions strictly at -78°C and quench immediately. Use Chloropyridines if the halogen is needed merely as a blocking group or for later steps, as they do not dance.
-
-
Anionic Fries Rearrangement:
- -carbamates can rearrange to form hydroxy-amides if the reaction warms up before quenching. If the goal is C-functionalization, keep the system cold.
References
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[7] (Foundational text on Li-X exchange vs DoM).
-
Snieckus, V. (1990). Directed Ortho Metalation.[6][7] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. Link
- Léris, P., et al. (2014). Managing the Reactivity of Halopyridines in Cross-Coupling Reactions. European Journal of Organic Chemistry.
- Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier.
-
Wang, X., et al. (2018). Practical Aspects of Carbon–Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. Link
Sources
Comparative Guide: In Vitro Profiling of Benzyl (4-iodopyridin-2-yl)carbamate Derivatives
This guide outlines the in vitro profiling strategy for Benzyl (4-iodopyridin-2-yl)carbamate derivatives , positioning them primarily as precursors to allosteric SHP2 (Src Homology-2 Phosphatase) inhibitors and related kinase/phosphatase modulators.
The compound This compound (CAS: 1624261-09-1) is a high-value synthetic intermediate. The "derivatives" discussed here refer to the final bioactive molecules generated by functionalizing the C4-iodine (via Suzuki/Sonogashira coupling) and modifying the C2-carbamate (often deprotected to a free amine or urea).
Executive Summary & Target Landscape
The 2-amino-4-substituted pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the hinge-binding motif in kinases or the central pharmacophore in allosteric phosphatase inhibitors.
-
Primary Target: SHP2 (PTPN11) . Derivatives of this scaffold are designed to stabilize the auto-inhibited conformation of SHP2, blocking the RAS-MAPK signaling cascade.
-
Secondary Targets: Mutant IDH1/2 , CDK families .
-
Mechanism: Most derivatives act as allosteric inhibitors , binding at the interface of the N-SH2, C-SH2, and PTP domains, rather than the catalytic active site.
Comparative Performance Landscape
To validate your derivatives, you must benchmark them against industry standards. The following table contrasts the expected performance of optimized derivatives against established tool compounds.
| Feature | Novel Pyridine Derivatives (Target Profile) | SHP099 (Standard Reference) | TNO155 (Clinical Benchmark) | Generic Active Site Inhibitors (e.g., NSC-87877) |
| IC50 (Biochemical) | < 50 nM | ~70 nM | < 20 nM | ~5-10 µM |
| Binding Mode | Allosteric (Tunnel/Latch) | Allosteric | Allosteric | Orthosteric (Catalytic Pocket) |
| Selectivity (vs. SHP1) | > 100-fold | > 1,000-fold | > 1,000-fold | Poor (< 10-fold) |
| pERK Inhibition (Cellular) | < 200 nM | ~250 nM | < 100 nM | > 5 µM (Off-target toxicity) |
| Solubility (pH 6.8) | High (due to pyridine N) | Moderate | High | Variable |
Expert Insight: Unlike active-site inhibitors (which are charged and cell-impermeable), derivatives of the this compound scaffold are designed for membrane permeability and selectivity . If your derivative shows high biochemical potency but poor cellular activity, suspect "efflux liability" or failure to stabilize the closed conformation in a cellular context.
Mechanistic Visualization
Understanding the pathway is critical for designing the correct downstream assays. The diagram below illustrates the SHP2 signaling node and the specific intervention point of these derivatives.
Figure 1: Mechanism of Action. The derivative binds the "closed" conformer, preventing SHP2 opening and subsequent RAS-MAPK pathway activation.
Detailed Experimental Protocols
Protocol A: Allosteric SHP2 Biochemical Assay (DiFMUP)
Objective: Determine IC50 values using a surrogate fluorogenic substrate. Critical Variable: The concentration of the activating peptide. Allosteric inhibitors are less potent if the enzyme is fully activated. You must use a "balanced" activation state.
Materials:
-
Enzyme: Recombinant human SHP2 (full length).
-
Activator: Bis-tyrosyl phosphopeptide (e.g., IRS1_pY1172/1179).
-
Substrate: DiFMUP (6,8-Difluoro-4-methylumbelliferyl phosphate).
-
Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT.
Step-by-Step Workflow:
-
Preparation: Dilute SHP2 enzyme (final conc: 0.5 nM) in assay buffer.
-
Activation: Add Bis-tyrosyl peptide (final conc: 0.5 µM - Note: Do not saturate; Kd is ~0.2 µM). Incubate for 15 min at RT to allow conformational opening.
-
Inhibitor Addition: Add 10 µL of your Pyridine Derivative (serially diluted in DMSO). Final DMSO concentration should be < 1%.
-
Incubation: Incubate for 30–60 minutes. Why? Allosteric inhibitors have slow on-rates; insufficient incubation leads to underestimated potency.
-
Reaction Start: Add DiFMUP (final conc: 200 µM).
-
Readout: Measure fluorescence (Ex: 358 nm / Em: 455 nm) in kinetic mode for 20 minutes.
-
Analysis: Calculate initial velocity (
) and fit to a 4-parameter logistic equation.
Self-Validation Check:
-
Z-Factor: Must be > 0.7.
-
Reference Control: SHP099 must yield an IC50 of ~70 nM. If SHP099 IC50 > 200 nM, your peptide concentration is too high (forcing the enzyme open).
Protocol B: Cellular Target Engagement (pERK Assay)
Objective: Confirm the inhibitor penetrates the cell membrane and blocks the RAS-MAPK pathway. Cell Line: KYSE-520 (Esophageal squamous cell carcinoma) or MDA-MB-468. These lines are "SHP2-dependent".
Workflow:
-
Seeding: Seed 20,000 cells/well in a 96-well plate. Incubate overnight.
-
Starvation: Replace medium with serum-free medium for 16 hours. Why? To reduce basal pERK levels and synchronize cells.
-
Treatment: Add derivatives (dilution series) for 2 hours.
-
Stimulation: Stimulate with EGF (10 ng/mL) for 15 minutes. Causality: EGF activates EGFR -> recruits SHP2. The inhibitor must block this specific node.
-
Lysis & Detection: Lyse cells and quantify pERK (Thr202/Tyr204) vs. Total ERK using AlphaLISA or Western Blot.
-
Data: Plot % Inhibition relative to DMSO (0%) and No-EGF (100%) controls.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| High Biochemical Potency, No Cellular Activity | Poor Permeability or Efflux | Check LogD (target 2-3). The carbamate might need to be hydrolyzed to a urea or amine to improve uptake. |
| Steep Hill Slope (> 2.0) in Assay | Aggregation / Precipitation | Add 0.01% Triton X-100. The iodine atom can induce aggregation if the derivative is too lipophilic. |
| Loss of Potency with High Peptide | Competitive Mechanism | Confirm allosteric mode. If potency drops 10x with 10x peptide, the compound is competing with the activator (allosteric) rather than the substrate. |
References
-
Chen, Y.N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature , 535, 148–152. Link
-
Novartis AG. (2016). Compounds and compositions for inhibiting the activity of SHP2. WO2016203406A1 . (Patent describing the use of this compound as a key intermediate). Link
-
Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry , 59(17), 7773-7782. Link
-
Fodor, M., et al. (2018). Dual allosteric inhibition of SHP2 phosphatase. Biochemical Society Transactions , 46(6). Link
Comparative Guide: Benzyl (4-iodopyridin-2-yl)carbamate in Drug Discovery
[1]
Executive Summary & Technical Positioning
This compound (hereafter Cbz-4-IP ) acts as a "masked" 2-aminopyridine. The iodine at the C4 position serves as a reactive handle for palladium-catalyzed cross-coupling, while the benzyloxycarbonyl (Cbz) group protects the C2-amine.
Primary Utility: Generation of Type I/II Kinase Inhibitors. Key Advantage: Unlike the Boc-protected alternative, the Cbz group is stable to acidic conditions (e.g., TFA), allowing for orthogonal deprotection strategies during multi-step synthesis of complex heterocycles.
Comparison Matrix: Cbz-4-IP vs. Alternatives
| Feature | This compound (Cbz-4-IP) | tert-Butyl (4-iodopyridin-2-yl)carbamate (Boc-4-IP) | Free Amine (2-amino-4-iodopyridine) |
| Acid Stability | High (Stable in TFA/HCl) | Low (Cleaves in TFA/HCl) | N/A |
| Base Stability | Moderate (Cleaves in strong base/heat) | High | High |
| Deprotection | Hydrogenolysis ( | Acid (TFA/HCl) | N/A |
| Solubility (DMSO) | High (>50 mM) | High (>50 mM) | Moderate |
| Coupling Yield | 85-95% (Suzuki-Miyaura) | 80-90% | 40-60% (Catalyst poisoning by free amine) |
| Atom Economy | Lower (Large protecting group) | Moderate | High |
Experimental Validation: Protocols & Causality
As a Senior Application Scientist, I emphasize that the "efficacy" of this reagent is defined by its ability to deliver high-yield, bioactive derivatives without interfering with the biological assay baseline.
Workflow Visualization
The following diagram illustrates the critical path from Scaffold to Bioactive Hit, highlighting the decision points for using Cbz-4-IP.
Caption: Decision logic for selecting Cbz-4-IP based on synthetic route requirements and deprotection compatibility.
Protocol 1: Assessing Chemical Stability (Quality Control)
Before using Cbz-4-IP in library generation, you must verify its integrity, as the iodine-carbon bond is light-sensitive and the carbamate can hydrolyze in poor storage conditions.
Objective: Validate scaffold purity prior to biological synthesis.
-
Preparation: Dissolve Cbz-4-IP to 10 mM in DMSO-
. -
Stress Test:
-
Aliquot A: Store at RT in amber vial (Control).
-
Aliquot B: Expose to ambient light for 24h.
-
Aliquot C: Add 10%
(simulate aqueous assay buffer).
-
-
Analysis: Run
-NMR and LC-MS. -
Success Criteria:
-
Purity >95%.
-
No appearance of des-iodo species (signal loss at ~8.0 ppm).
-
No carbamate hydrolysis (loss of benzyl signals).
-
Expert Insight: If des-iodination >5% is observed in Aliquot B, the reagent must be re-purified, as free iodine acts as a potent pan-assay interference compound (PAINS) in biological screens.
-
Protocol 2: High-Throughput Suzuki Coupling (The "Synthetic Efficacy" Assay)
The biological efficacy of the final product depends on the success of this step. Free amines (unprotected) often poison Pd catalysts. Cbz-4-IP prevents this.
Reagents:
-
Scaffold: Cbz-4-IP (1.0 eq)
-
Partner: Aryl boronic acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(3.0 eq) -
Solvent: Dioxane/Water (4:1)
Procedure:
-
Mix reagents in a microwave vial under
. -
Heat to 100°C for 1h (Microwave) or 80°C for 4h (Thermal).
-
Filter through Celite.
-
Critical Step: Analyze conversion via LC-MS.
-
Benchmark: Cbz-4-IP should yield >90% conversion.
-
Comparison: Unprotected 2-amino-4-iodopyridine typically yields <60% under identical conditions due to amine coordination with Palladium.
-
Biological Application: Downstream Kinase Profiling
Once the library is synthesized using Cbz-4-IP, the Cbz group is removed (usually via
Case Study: VEGFR2 Inhibition 2-aminopyridines are isosteres of the adenine ring of ATP.
Assay Setup (FRET-based):
-
Enzyme: Recombinant human VEGFR2 (kinase domain).
-
Substrate: Poly(Glu, Tyr) labeled with a fluorophore.
-
Compounds: Derivatives synthesized from Cbz-4-IP (0.1 nM to 10 µM).
-
ATP: At
concentration. -
Readout: Phosphorylation inhibits FRET or changes fluorescence polarization.
Why Cbz-4-IP Matters Here: Using the Cbz-protected intermediate allows for the introduction of acid-sensitive side chains (e.g., Boc-piperazines) on the aryl ring before the final deprotection. This enables the creation of "solubility-enhanced" kinase inhibitors that would be impossible to synthesize using the Boc-4-IP route (where acid deprotection would cleave the solubilizing group prematurely).
References
-
Gouda, M. A., et al. (2025).[3] "Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents." ResearchGate.[3]
-
Westhuyzen, R., et al. (2020). "Synthesis and antimycobacterial activity of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives." MDPI Pharmaceuticals.
- Blakemore, D. C., et al. (2011). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 10.1038/nchem.2900. (Contextual grounding for pyridine scaffolds).
- Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. (Validates Suzuki coupling on protected pyridines).
(Note: While specific biological data for the intermediate CAS 1624261-09-1 is not published as a standalone drug, the references above validate the biological activity of the pyridine scaffold class and the synthetic utility of carbamate protecting groups in generating these hits.)
Cross-validation of analytical methods for carbamate compounds
Executive Summary & Strategic Verdict
In the quantification of carbamate compounds (specifically N-methyl carbamates), researchers face a dichotomy between regulatory compliance and modern efficiency. HPLC with Post-Column Derivatization (PCD) and Fluorescence Detection (e.g., EPA Method 531.[1][2][3][4][5]2) remains the "Gold Standard" for regulatory defensibility due to its immunity to matrix suppression. However, LC-MS/MS offers superior throughput and sensitivity for complex metabolite profiling, provided matrix effects are rigorously managed.
The Verdict:
-
For Compliance (Water/Soil): Use HPLC-PCD-Fluorescence. It is robust, self-validating, and legally defensible.
-
For Drug Discovery/PK Studies: Use LC-MS/MS. It is faster and detects non-fluorescent metabolites, but requires stable-isotope internal standards (SIL-IS) to correct for ionization suppression.
-
Avoid: GC-MS for parent carbamate quantification. Thermal instability leads to on-column degradation, yielding erroneous data unless complex derivatization is employed.
The Core Challenge: Chemical Instability & Detection
Carbamates present two specific analytical hurdles that dictate method selection:
-
Thermal Lability: They degrade rapidly into phenols and methyl isocyanate (MIC) upon heating, making standard Gas Chromatography (GC) unreliable.
-
Lack of Chromophores: Most carbamates lack strong UV absorbance, rendering standard UV/Vis detection (254 nm) insensitive (LODs > 100 ppb).
Method A: The Regulatory Standard (HPLC-PCD-FL)
This method is the basis of EPA Method 531.2 and AOAC 985.23 .[3] It relies on chemical derivatization to render the analyte fluorescent.
The Mechanism (Causality)
Because N-methyl carbamates do not fluoresce naturally, we must chemically transform them after separation but before detection. This is a two-step post-column reaction:
-
Hydrolysis: The column eluent is mixed with Sodium Hydroxide (
) at . This cleaves the carbamate bond, releasing methylamine . -
Derivatization: The methylamine reacts with o-Phthalaldehyde (OPA) and a nucleophile (2-Mercaptoethanol or Thiofluor) to form a highly fluorescent isoindole derivative.
Visualization: The PCD Reaction Pathway
Figure 1: The two-stage post-column derivatization mechanism required for sensitive carbamate detection.
Pros:
-
Matrix Immunity: Most matrix interferences do not contain methylamine, so they do not react with OPA. This makes the method extremely selective.
-
Regulatory Acceptance: Default method for EPA/FDA compliance.
Cons:
-
Hardware Complexity: Requires additional pumps and reactor coils.
-
Specificity: Only works for compounds releasing primary amines (N-methyl carbamates).
Method B: The Modern Workhorse (LC-MS/MS)
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) utilizes Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM).
The Mechanism
Analytes are ionized in the source (usually ESI Positive mode,
Pros:
-
Speed: Run times < 10 minutes (vs. 20-30 min for HPLC-PCD).
-
Versatility: Detects metabolites that do not release methylamine.
Cons:
-
Matrix Effects (The "Silent Killer"): Co-eluting matrix components (phospholipids, humic acids) compete for charge in the ESI droplet, causing Ion Suppression . A sample may appear to have 50% less analyte than it actually does.
Method C: The Cautionary Tale (GC-MS)
Why it fails:
Carbamates are thermally unstable. In a hot GC injector (
-
Carbaryl degrades to 1-Naphthol.
-
Methomyl degrades to Methomyl oxime.
Scientific Integrity Note: If you must use GC (e.g., due to equipment availability), you must perform a derivatization step (e.g., with trifluoroacetic anhydride) before injection to stabilize the molecule. Direct injection of parent carbamates is quantitatively invalid.
Experimental Cross-Validation Protocol
To validate a new LC-MS/MS method against the PCD-FL standard, follow this "Self-Validating" protocol.
Phase 1: Sample Preparation (Unified)
Use a single extraction to minimize prep variability.
-
Extraction: Weigh 10g sample. Add Acetonitrile (ACN) with 1% Acetic Acid.[3]
-
Salting Out (QuEChERS): Add
and . Vortex and Centrifuge.[3] -
Split: Divide the supernatant into two aliquots.
-
Aliquot A: Dilute with water/methanol for HPLC-PCD-FL.
-
Aliquot B: Dilute with water/methanol containing Deuterated Internal Standards (e.g., Carbaryl-d7) for LC-MS/MS.
-
Phase 2: The Cross-Validation Workflow
Run the same set of Spiked Recovery Samples (n=5 at Low, Mid, High levels) on both systems.
Figure 2: Cross-validation decision tree ensuring statistical alignment between methods.
Phase 3: Data Analysis & Acceptance Criteria
Do not rely solely on correlation coefficients (
-
Linearity:
for both methods.[2] -
Accuracy (Recovery): 70-120% for both methods.
-
Bland-Altman Analysis: Plot
vs. .-
Requirement: The mean difference (bias) should be close to zero, and 95% of points must fall within
.
-
Performance Comparison Table
| Feature | HPLC-PCD-Fluorescence (Ref) | LC-MS/MS (Alternative) | GC-MS (Legacy) |
| Analyte Scope | N-Methyl Carbamates Only | All Carbamates & Metabolites | Volatile/Derivatized Only |
| Sensitivity (LOD) | Excellent (~0.5 ppb) | Superior (~0.05 ppb) | Poor (due to degradation) |
| Matrix Effects | Negligible (High Trust) | High (Requires Correction) | Moderate |
| Thermal Stability | High (Room Temp Column) | High (Room Temp Column) | Fail (Degradation) |
| Throughput | Low (20-30 min/sample) | High (5-10 min/sample) | Medium |
| Capital Cost | Moderate ( | High ($250k+) | Moderate |
References
-
U.S. Environmental Protection Agency. (2001). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.Link
-
U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).[2]Link
-
International Conference on Harmonisation (ICH). (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
- Sun, J., et al. (2018). Matrix Effects in the Analysis of Carbamate Pesticides by LC-MS/MS. Journal of Chromatography A.
-
Pickering Laboratories. (Application Note). Analysis of Carbamate Pesticides: Post-column Derivatization Method.Link (General reference for PCD chemistry mechanism).
Sources
- 1. Direct aqueous injection-liquid chromatography with post-column derivatization for determination of N-methylcarbamoyloximes and N-methylcarbamates in finished drinking water: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispec.co.th [scispec.co.th]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. paragonlaboratories.com [paragonlaboratories.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
